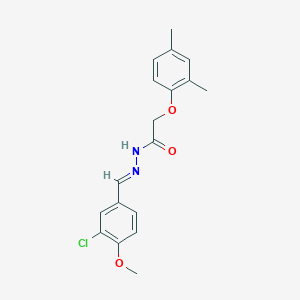

N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide belongs to a class of compounds known for their chemical diversity and potential biological activities. The molecule's structure, featuring a benzylideneacetohydrazide core, is a focal point for synthesizing novel heterocyclic compounds that exhibit a wide range of chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds often involves starting from specific acetohydrazide precursors, followed by reactions that introduce various functional groups or heterocyclic systems. For example, Bekircan et al. (2015) detailed the synthesis of novel compounds derived from a specific acetohydrazide, using reactions that led to the formation of triazole-thiones and oxadiazole-thiones, which were then further modified to produce Mannich bases with demonstrated biological activities (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques like NMR, IR, mass spectrometry, and X-ray crystallography. Jia-ming (2009) synthesized a Schiff base and determined its structure, highlighting the utility of these techniques in elucidating complex molecular architectures (Li Jia-ming, 2009).

Chemical Reactions and Properties

Chemical reactions involving acetohydrazide derivatives can lead to a variety of structural motifs, indicating a rich chemistry that includes cyclization, aminomethylation, and Schiff base formation. These reactions are crucial for the synthesis of compounds with potential inhibitory activities against enzymes like lipase and α-glucosidase, as shown in the work by Bekircan et al. (2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, play a significant role in the application and study of these compounds. Crystal structure analysis, in particular, provides insights into the molecular conformation and intermolecular interactions, as discussed by Yang (2011) in the study of hydrazone compounds (Desuo Yang, 2011).

Applications De Recherche Scientifique

Synthesis and Biochemical Applications A study on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant anti-lipase and anti-α-glucosidase activities. These compounds hold promise for the development of therapeutic agents against diseases associated with lipase and α-glucosidase enzymes (Bekircan, Ülker, & Menteşe, 2015).

Molecular Docking and Spectroscopic Studies Research on the synthesis, characterization, and investigation of nonlinear optical parameters of hydrazones, including compounds similar to N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide, demonstrated potential applications in optical devices due to their significant optical limiting behavior. These findings suggest their utility in developing optical switches and limiters (Naseema et al., 2010).

Antibacterial and Enzyme Inhibition Studies A study on the antibacterial and enzyme inhibition properties of N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides revealed that these compounds exhibit significant antibacterial and anti-enzymatic activities. The research highlights the potential of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2014).

Corrosion Inhibition Research focused on the adsorption behavior and inhibition mechanism of mild steel in hydrochloric acid by a novel thiadiazole derivative, including similar compounds, indicates their effectiveness as corrosion inhibitors. This study suggests the applicability of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Cong et al., 2015).

Antimicrobial Activity Studies on oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from hydrazone ligands similar to this compound demonstrated good antimicrobial activity. These findings underline the potential of these complexes in the development of new antimicrobial agents (Sang et al., 2020).

Propriétés

IUPAC Name |

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-12-4-6-16(13(2)8-12)24-11-18(22)21-20-10-14-5-7-17(23-3)15(19)9-14/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBNRBGDWLINNE-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)